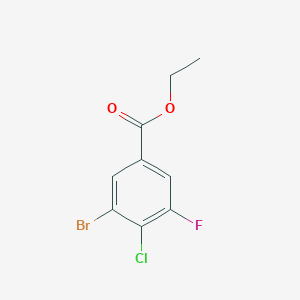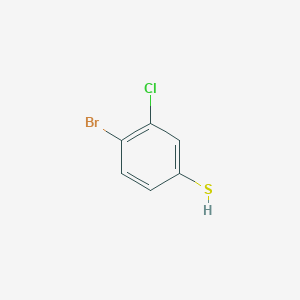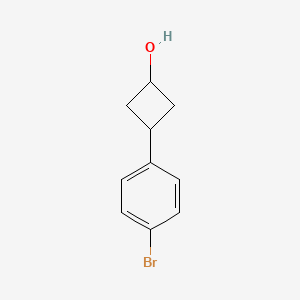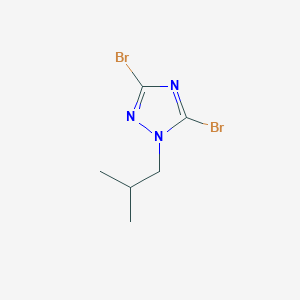![molecular formula C10H16F3NO4 B1443293 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid CAS No. 1454913-78-0](/img/structure/B1443293.png)
2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid, also known as N-(tert-butoxycarbonyl)-5,5,5-trifluoronorvaline, is a chemical compound with the CAS Number: 1454913-78-0 . It has a molecular weight of 271.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C10H16F3NO4 . The InChI code is 1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 271.23 g/mol .Scientific Research Applications
1. Synthesis of Fluorinated Amino Acids
2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid has been studied for its role in the synthesis of fluorinated amino acids. Amii et al. (2000) describe the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, a precursor to fluorinated alpha-amino acids. This synthesis method can produce a variety of 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives in high yields (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
2. Proline Amino Acids in 19F NMR
Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, a derivative used in 19F NMR. This study demonstrates how these amino acids can be incorporated into peptides to enable sensitive detection in 19F NMR, which has applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXRZBPEGLIKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid | |
CAS RN |
1454913-78-0 | |
| Record name | 2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

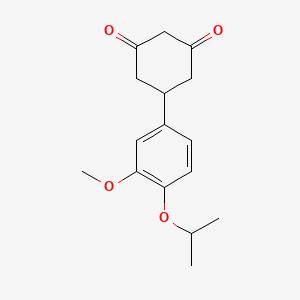
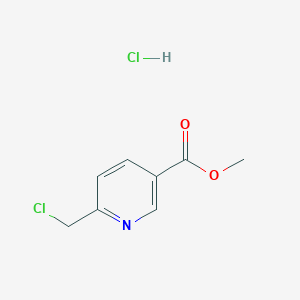
![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)
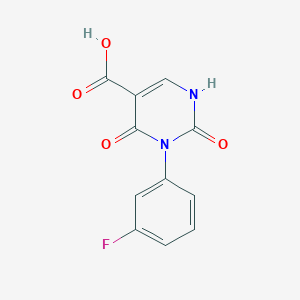

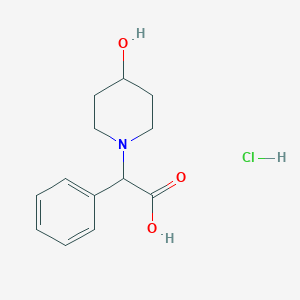
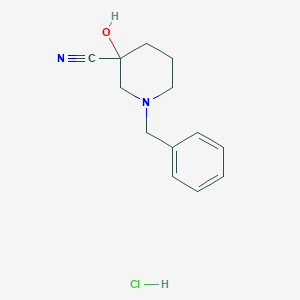
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)
